molecular formula C10H15BrClNO B1383997 3-Bromo-2-propoxybenzylamine hydrochloride CAS No. 2203140-41-2

3-Bromo-2-propoxybenzylamine hydrochloride

Cat. No. B1383997
M. Wt: 280.59 g/mol
InChI Key: XLKKPMMIEQYRPJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-propoxybenzylamine hydrochloride has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Synthesis and Biological Activity

3-Bromo-2-propoxybenzylamine hydrochloride has been utilized in the synthesis of various derivatives with potential biological activities. For instance, derivatives like 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles have been synthesized using compounds that involve reactions with 3-bromobenzaldehyde, demonstrating antitubercular and antimicrobial activities (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Organic Chemistry and Catalysis

In organic chemistry, 3-bromo-2-propoxybenzylamine hydrochloride is instrumental in various reactions. For example, the treatment of 3-chloro/bromobenzoic acids with lithium dialkylamides leads to the formation of lithium 3-chloro/bromo-2-lithiobenzoates, showcasing its role in the formation of various benzyl compounds (Gohier & Mortier, 2003).

Antitumor Activity

Some derivatives of 3-Bromo-2-propoxybenzylamine hydrochloride have shown potential in antitumor activities. For instance, certain hetero-annulated carbazoles, synthesized through reactions involving 3-bromo-4-methoxy benzaldehyde, exhibited significant in vitro antitumor activity, particularly against certain cancer cell lines (Murali, Sparkes, & Prasad, 2017).

Cytotoxicity Studies

In the field of medicinal chemistry, novel compounds containing 3-bromo-2-propoxybenzylamine hydrochloride have been synthesized and assessed for cytotoxicity. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating various diseases (Patil, Deally, Hackenberg, Kaps, Müller‐Bunz, Schobert, & Tacke, 2011).

Antioxidant Activity

Research also indicates that certain bromo derivatives, like 3-bromo-4,5-dihydroxybenzaldehyde, exhibit significant antioxidant activities. These activities are important for developing potential therapeutic agents or ingredients in food for health benefits (Wang Zonghua, 2012).

properties

IUPAC Name

(3-bromo-2-propoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-2-6-13-10-8(7-12)4-3-5-9(10)11;/h3-5H,2,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKKPMMIEQYRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-propoxybenzylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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